

UBX-382: A Technical Guide to a Novel BTK- Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UBX-382	
Cat. No.:	B12377277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell receptor (BCR) signaling and tumor cell survival.[1][3][4] Preclinical studies have demonstrated its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK inhibitors, particularly in models with acquired resistance.[1][5] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **UBX-382**.

Chemical Structure and Properties

UBX-382 is a small molecule with the chemical formula C42H44N10O4 and a molecular weight of 752.86 g/mol .[6][7] Its structure is designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of BTK.[1][8][9]



Property	Value	Source
CAS Number	2884554-45-2	[10]
Molecular Formula	C42H44N10O4	[11]
Molecular Weight	752.86	[2]
Solubility	DMSO: ≥ 100 mg/mL (132.83 mM)	[2]

Mechanism of Action

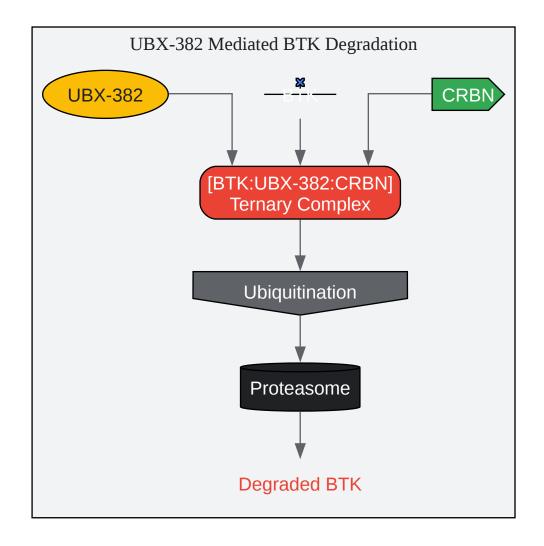
UBX-382 functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8] [12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of **UBX-382** to mediate the degradation of multiple BTK protein molecules.[9]

The key steps in the mechanism of action of **UBX-382** are:

- Binding to BTK and CRBN: UBX-382 simultaneously binds to the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][8]
- Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:UBX-382:CRBN] ternary complex.[1][9]
- Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to the BTK protein.[9]
- Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the proteasome.[8][9]

By degrading BTK, **UBX-382** effectively inhibits the BCR signaling pathway, which is critical for the growth and survival of malignant B-cells.[1][4]





Click to download full resolution via product page

Caption: Mechanism of **UBX-382**-mediated BTK degradation.

Preclinical Efficacy In Vitro Studies

UBX-382 has demonstrated potent degradation of both wild-type (WT) and mutant BTK in various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK inhibitors like ibrutinib and ARQ-531.[1]

Table 1: In Vitro Degradation and Proliferation Inhibition



Cell Line	Assay Type	Metric	Value	Source
TMD-8	BTK Degradation	DC50	~4 nM[9], 4.56 nM[10]	[9][10]
TMD-8	Proliferation Inhibition	IC50	14 nM	[10]
WSU-DLCL2	Proliferation Inhibition	IC50	18 nM	[10]
U2932	Proliferation Inhibition	IC50	21 nM	[10]
OCI-Ly3	Proliferation Inhibition	IC50	199 nM	[10]

UBX-382 is also effective against a range of BTK mutations that confer resistance to conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants, including E41K, C481S/R/T/Y/F, and L528W.[1][3]

Table 2: Target Binding Affinity

Target	Compound	IC50	Source
втк	UBX-382	6.31	[1]
втк	ARQ-531	0.52	[1]
втк	Ibrutinib	0.88	[1]
CRBN	UBX-382	5.51	[1]
CRBN	Thalidomide	7.61	[1]
CRBN	Pomalidomide	1.99	[1]

In Vivo Studies

Oral administration of **UBX-382** has shown significant anti-tumor activity in murine xenograft models of B-cell lymphoma.[1][5]



Table 3: In Vivo Efficacy in Xenograft Models

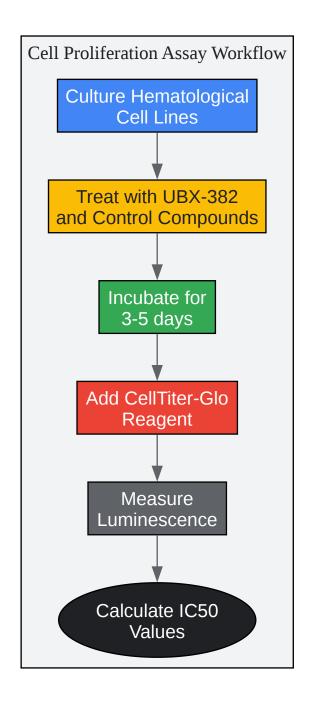
Model	Dosing	Outcome	Source
TMD-8 (WT BTK)	10 or 30 mg/kg, daily for 3 weeks	Complete tumor regression within an average of 15 days	[1]
TMD-8 (WT BTK)	3 and 10 mg/kg, daily for <2 weeks	Complete tumor regression	[1][5]
TMD-8 (C481S mutant BTK)	3, 10, 30 mg/kg, daily for 21 days	Dose-dependent tumor regression	[10]

Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these experiments.[1][10]

Experimental Protocols Cell Proliferation Assay (Cell Titer-Glo)

The anti-proliferative effects of **UBX-382** were assessed using the Cell Titer-Glo Luminescent Cell Viability Assay.[1] Hematological cancer cell lines were treated with varying concentrations of **UBX-382**, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide, lenalidomide) for 3-5 days.[1][10] Cell viability was measured to determine the half-maximal inhibitory concentration (IC50).[10]





Click to download full resolution via product page

Caption: Workflow for the Cell Titer-Glo proliferation assay.

BTK Degradation Assay (Quantitative Western Blotting)

To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of **UBX-382** for 24 hours.[1] The levels of BTK protein were then measured by quantitative



western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-dependent degradation was also assessed by treating cells for various durations.[1]

In Vivo Xenograft Model

Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were established, mice were treated with **UBX-382** (3, 10, or 30 mg/kg) or control compounds via oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored throughout the study.[1][10]

Future Outlook

The compelling preclinical data for **UBX-382**, demonstrating its potent and selective degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy, position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **UBX-382** in patients with relapsed and refractory B-cell malignancies.[5][12] The initial proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of **UBX-382** could offer a new and effective therapeutic option for patients with B-cell cancers, including those who have developed resistance to current therapies.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]



- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. UBX-382|CAS 2884554-45-2|DC Chemicals [dcchemicals.com]
- 7. cenmed.com [cenmed.com]
- 8. mdpi.com [mdpi.com]
- 9. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory Bcell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- To cite this document: BenchChem. [UBX-382: A Technical Guide to a Novel BTK-Targeting PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377277#the-chemical-structure-and-properties-of-ubx-382]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com